Unique 29-Carboxylic Acid Substitution Defines a Distinct Saponin Sub-Class
Uralsaponin U is distinguished from its close structural analog, licorice saponin G2, by the position of its carboxylic acid group. NMR spectroscopy revealed that in Uralsaponin U, the C-29 carbon resonates at δC 19.6, which is consistent with a 29-carboxylic acid. In contrast, the corresponding carbon (C-29) in licorice saponin G2 resonates at δC 28.8, indicating a 30-carboxylic acid [1]. This difference is crucial for defining molecular interactions and biological targets.
| Evidence Dimension | NMR Chemical Shift of C-29 (δC) |
|---|---|
| Target Compound Data | 19.6 ppm |
| Comparator Or Baseline | Licorice saponin G2: 28.8 ppm |
| Quantified Difference | 9.2 ppm downfield shift |
| Conditions | 13C NMR spectroscopy in pyridine-d5 |
Why This Matters
This unambiguous structural difference ensures that Uralsaponin U, and not a different compound like licorice saponin G2, is procured for experiments requiring precise structural definition.
- [1] Song, W., Si, L., Ji, S., Wang, H., Fang, X. M., Yu, L. Y., ... & Ye, M. (2014). Uralsaponins M–Y, antiviral triterpenoid saponins from the roots of Glycyrrhiza uralensis. Journal of Natural Products, 77(7), 1632-1643. View Source
